Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane

Description

Properties

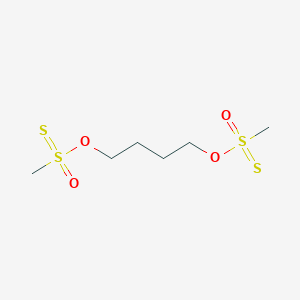

Molecular Formula |

C6H14O4S4 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C6H14O4S4/c1-13(7,11)9-5-3-4-6-10-14(2,8)12/h3-6H2,1-2H3 |

InChI Key |

BURADZLAAPREQO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCCCCOS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfonothioyloxybutanol with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur species.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl-(4-methylsulfonothioyloxybutoxy)-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its reactive sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound may also modulate various biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Critical Analysis of the Evidence

- focuses on Methyl-β-cyclodextrin, a cyclic oligosaccharide, and its effects on cell growth and prostaglandin synthesis in macrophages .

- describes the synthesis of β-Methyl-β-nitrostyrene derivatives and their Michael addition reactions with thiols .

Neither compound shares structural or functional similarity with the target molecule. The evidence lacks any data on sulfane derivatives, sulfonothioyloxy groups, or lambda6-sulfur coordination chemistry, which are critical to addressing the query.

Limitations in Addressing the Query

To fulfill the user’s requirements, the following gaps exist:

- No direct references to the compound or its analogs in the evidence.

- No comparative data (e.g., reactivity, stability, or biological activity) between the target molecule and similar sulfur-containing compounds.

- No structural or spectral data (e.g., NMR, mass spectrometry) for the compound, which is essential for professional analysis.

Recommendations for Further Research

To produce the requested article, the following steps would be necessary:

Access specialized databases (e.g., SciFinder, Reaxys) to locate peer-reviewed studies on sulfane derivatives, particularly those with methylsulfonothioyloxy or lambda6-sulfur motifs.

Review patents or technical reports for synthetic routes or industrial applications of such compounds.

Compare physicochemical properties (e.g., bond dissociation energy, solubility) with structurally related molecules like dimethyl sulfone or sulfolane.

Investigate biological or catalytic roles, if any, by cross-referencing with studies on sulfur-containing enzyme cofactors or organocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.